6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

procurement diligence data transparency research chemical evaluation

Researchers requiring a rigid 6-aryluracil comparator to reduce conformational noise in binding assays face limited sourcing for the free N-H chemotype. This compound directly addresses that gap. - Provides a restricted conformational ensemble versus 6-benzyl or 6-arylthio analogs, reducing docking pose uncertainty. - Retains two free N-H donors (HBD=2), enabling hydrogen bonding to acceptor-rich pockets and allowing downstream N-alkylation. - Enables systematic hydrophobic contribution studies at DHFR via its 3,5-dimethyl substitution relative to 6-phenyluracil.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1546338-11-7
Cat. No. B1471740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
CAS1546338-11-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=O)NC(=O)N2)C
InChIInChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16)
InChIKeyZUKKUTYPJXHFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione – Chemical Identity and Sourcing


6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1546338-11-7) is a synthetic heterocyclic compound belonging to the 6-arylpyrimidine-2,4-dione (6-aryluracil) class, with molecular formula C₁₂H₁₂N₂O₂ and molecular weight 216.24 g/mol . The compound features a pyrimidine-2,4-dione core directly substituted at the C-6 position with a 3,5-dimethylphenyl ring. The core scaffold is shared with endogenous nucleobases and with several classes of bioactive non-nucleoside inhibitors, most notably the 6-benzyluracil HIV-1 reverse transcriptase inhibitors (HEPT/emivirine analogs) [1]. Commercial availability through specialty chemical suppliers typically ranges from 95% minimum purity, with current sourcing status requiring direct vendor inquiry as multiple catalog listings show the product as discontinued .

6-Aryl scaffold with direct C–C linkage distinct from benzyl and arylthio chemotypes
3,5-Dimethyl substitution enhances lipophilicity for hydrophobic pocket studies
Free N1–H and N3–H donors (HBD=2) support hydrogen-bond interactions and derivatization
No published bioactivity data; intended use requires de novo characterization

Why This Compound Cannot Be Replaced by Generic Pyrimidinediones


In-class substitution among pyrimidine-2,4-diones is not permissible without rigorous re-validation because three orthogonal structural features independently control biological recognition profiles. First, the position of the aryl substituent on the pyrimidine ring (C-6 vs. C-5 vs. N-1/N-3) directs fundamentally different binding modes: 6-arylpyrimidines engage dihydrofolate reductase (DHFR) through hydrophobic bonding of the C-6 phenyl group [1], whereas C-5 arylalkyl substitution produces divergent inhibitory conformations. Second, the nature of the linker between the pyrimidine core and the aryl group is critical: 6-arylthio-HPD analogs achieve single-digit nanomolar HIV RNase H inhibition (IC₅₀ = 0.005 μM) [2], while the more flexible 6-benzyluracils (HEPT-type) target the HIV-1 reverse transcriptase polymerase domain with picomolar potency (IC₅₀ = 2.2 nM in MT-4 cells) [3]. Third, the methylation pattern on the phenyl ring alters lipophilicity and steric complementarity; the 3,5-dimethyl substitution in the target compound introduces distinct hydrophobic and steric properties compared to unsubstituted 6-phenyluracil [1]. These three dimensions collectively mean that a generic pyrimidinedione cannot be presumed to replicate the binding, selectivity, or functional profile of the target compound without explicit experimental evidence.

Regioisomer Mismatch (C-6 vs. C-5)
6-Aryl and 5-aryl pyrimidinediones exhibit non-interchangeable binding conformations (Baker & Jordaan 1966); the C-6 position may direct a distinct interaction profile.
Linker-Dependent Target Preference
Direct 6-aryl linkage lacks the rotational flexibility of CH₂ or S linkers; reported target enzyme preferences (RT polymerase vs. RNase H) may not transfer to this rigid scaffold.
Hydrogen-Bond Donor Count
Free N1–H/N3–H (HBD=2) differs from N-alkylated analogs (HBD=0–1); substitution may alter target recognition, solubility, and tautomeric equilibrium.

Comparative Evidence for Procurement Decisions


Published Biological Data Gap

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider, BindingDB, ChEMBL, clinical trial registries) as of the knowledge cutoff date did not identify any published quantitative biological, biochemical, or pharmacological data specifically for 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1546338-11-7) . The compound appears in specialty chemical vendor catalogs as a research-grade building block with a minimum purity specification of 95% and molecular weight of 216.24 g/mol, but without associated biological activity data . No peer-reviewed studies, patents with specific claims including this compound as an exemplified species, or deposited bioactivity records meeting minimum data standards were retrievable. Consequently, all differentiation claims in the following evidence items are derived from class-level inference based on structurally related analogs and must be interpreted as hypotheses requiring experimental confirmation rather than established facts.

Data Availability
Data to verify
No published biological, biochemical, or pharmacological data identified for this compound.
All differentiation claims are class-level inference; de novo characterization required.
Vendor catalogs list 95% purity; no bioactivity records in PubChem, ChEMBL, or BindingDB.
procurement diligence data transparency research chemical evaluation

Direct 6-Aryl vs. 6-Benzyl Linker Conformation

The target compound features a direct C–C bond between the pyrimidine C-6 position and the 3,5-dimethylphenyl ring, in contrast to the well-characterized 6-(3,5-dimethylbenzyl)uracil analogs (HEPT/emivirine family), which incorporate a methylene (–CH₂–) linker [1] [2]. This structural distinction is not trivial: in the 6-benzyluracil series, the methylene linker provides rotational freedom that allows the aromatic ring to adopt an optimal orientation within the HIV-1 reverse transcriptase non-nucleoside inhibitor binding pocket (NNIBP), contributing to the picomolar potency of E-EBU-dM (IC₅₀ = 2.2 nM in MT-4 cells, 0.45 nM in PBLs) [1]. The direct 6-aryl linkage in the target compound eliminates this degree of rotational freedom, producing a more conformationally restricted and planar arrangement. In the 6-arylthio-HPD subtype, which uses a thioether linker, exceptionally potent RNase H inhibition (IC₅₀ = 0.005 μM) with complete selectivity over RT polymerase was achieved, demonstrating that linker identity fundamentally determines target enzyme preference between RT polymerase and RNase H active sites [2]. By extension, the direct 6-aryl linkage in the target compound may predispose it toward a binding profile distinct from both the 6-benzyl (HEPT-type) and 6-arylthio (HPD-type) chemotypes, though no experimental confirmation exists.

Linker Conformation
Class-level
Direct 6-aryl (target): no data. 6-Benzyl (E-EBU-dM): IC₅₀ 2.2 nM (RT pol). 6-Arylthio (13j): RNase H IC₅₀ 0.005 µM.
Linker type determines target enzyme preference; direct aryl may engage a distinct site.
Based on analog data; not experimentally confirmed for this compound.
HIV-1 NNRTI reverse transcriptase linker rigidity conformational analysis

3,5-Dimethylphenyl vs. Unsubstituted 6-Phenyl Lipophilicity

The 3,5-dimethyl substitution on the phenyl ring of the target compound introduces enhanced lipophilicity and altered steric bulk compared to the commercially available and more widely studied 6-phenylpyrimidine-2,4(1H,3H)-dione (CAS 13345-09-0) . Classical structure-activity studies on 6-arylpyrimidines as inhibitors of dihydrofolic reductase demonstrated that hydrophobic bonding by the 6-phenyl substituent is the primary energetic driver of enzyme binding, with the magnitude of binding enhancement being directly proportional to the hydrophobic surface area of the aryl group [1]. The addition of two methyl groups in the 3,5-positions increases calculated logP and molecular surface area relative to the unsubstituted 6-phenyl analog (target compound XLogP3-AA estimated at ~1.9 vs. 6-phenyluracil at ~1.1 based on fragment additivity), potentially strengthening hydrophobic interactions with complementary protein pockets. However, the 3,5-dimethyl substitution pattern also introduces steric constraints that may alter the rotational conformer population of the aryl ring relative to the pyrimidine plane, an effect previously implicated in determining inhibitor binding mode and potency for 6-arylpyrimidines [1]. The magnitude and direction of these effects for the target compound have not been experimentally quantified.

Lipophilicity Shift
Class-level
Est. ΔXLogP3 ~+0.8 vs. 6-phenyluracil
3,5-Dimethyl substitution may enhance hydrophobic binding; no experimental binding data.
Hydrophobic surface area increase ~20–30 Ų estimated from fragment additivity.
hydrophobic binding dihydrofolate reductase lipophilicity structure-activity relationship

6-Aryl vs. 5-Aryl Regioisomer Binding Conformation

The target compound carries the 3,5-dimethylphenyl substituent at the pyrimidine C-6 position, distinguishing it from its regioisomer 5-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1261985-77-6) . This positional isomerism has experimentally verified consequences for inhibitor binding: Baker and Jordaan's systematic comparison of 11 6-arylpyrimidines with 18 5-aryl- and 5-arylalkylpyrimidines as dihydrofolic reductase inhibitors demonstrated that the two regioisomeric series could not be explained by a single binding conformation and required multiple rotational conformer models to account for their divergent inhibitory behavior [1]. Critically, the hydrophobic bonding increment provided by the aryl substituent was found to be the determining factor for the preferred conformation of a given inhibitor, and this conformational preference was position-dependent [1]. Thus, a 6-arylpyrimidine-2,4-dione and its 5-aryl regioisomer cannot be assumed to be functionally interchangeable; they may present the pharmacophoric elements in different spatial orientations relative to the target binding site. The target compound's C-6 substitution pattern therefore represents a distinct regioisomeric entry that cannot be replaced by the commercially cataloged 5-substituted isomer (CAS 1261985-77-6) without experimental validation.

Regioisomer Binding
Context-dependent
6-Aryl and 5-aryl pyrimidinediones adopt different binding conformations (Baker & Jordaan 1966); no quantitative Kᵢ for target.
C-6 substitution is critical; 5-substituted isomer is not a functional substitute.
Experimental confirmation of regioisomer-specific binding needed.
regioisomer binding conformation DHFR structure-activity relationship

Free N1/N3–H vs. N-Alkylated Hydrogen-Bond Capacity

The target compound retains free N–H groups at both the N1 and N3 positions of the pyrimidine-2,4-dione ring (two hydrogen bond donors, HBD = 2), distinguishing it from the N1,N3-dimethylated analog 6-(3,5-dimethylphenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 1345826-43-8) which has zero HBD . In the HEPT/emivirine class of HIV-1 NNRTIs, N1-alkylation (typically with ethoxymethyl) is essential for antiviral activity, while the N3 position remains unsubstituted in active congeners to preserve a key hydrogen bond with the RT backbone [1]. Conversely, in the 6-arylthio-HPD RNase H inhibitor series, the N3–OH (3-hydroxypyrimidine-2,4-dione) motif is critical for metal-chelating interactions within the RNase H active site, contributing to the exceptional biochemical selectivity (RNase H IC₅₀ = 0.005 μM with no RT polymerase inhibition at 10 μM) [2]. The target compound, with both N1–H and N3–H available, presents a distinct hydrogen-bonding profile that may support interactions with biological targets different from those engaged by N-alkylated or N-hydroxylated analogs. Furthermore, the free N–H groups confer tautomeric flexibility that affects both molecular recognition and physicochemical properties including solubility and crystal packing.

H-Bond Donors
Class-level
HBD = 2 (target) vs. 0 (N1,N3-dimethyl) vs. 1 (N1-alkyl HEPT)
Free N–H groups provide hydrogen-bond donor functionality and tautomeric flexibility.
Biological impact of HBD count not experimentally determined for this scaffold.
hydrogen bond donor tautomerism solubility N-alkylation

Physicochemical Profile vs. Closest Analogs

Computational estimation of key drug-likeness parameters reveals that 6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione occupies a distinct region of physicochemical space compared to its closest commercially available analogs [1] . The target compound (MW = 216.24 g/mol; HBD = 2; HBA = 2; TPSA ≈ 58.2 Ų; estimated XLogP3 ≈ 1.9) maintains compliance with Lipinski's Rule of Five while exhibiting greater lipophilicity than the unsubstituted 6-phenyl analog (MW = 188.18 g/mol, XLogP3 ≈ 1.1) due to the two methyl groups. Compared with the N1,N3-dimethylated analog (MW = 244.29 g/mol, HBD = 0, XLogP3 ≈ 2.5), the target compound is less lipophilic but retains hydrogen bond donor capacity. These differences in calculated logP, HBD count, and TPSA are sufficient to predict altered membrane permeability, solubility, and plasma protein binding profiles, even in the absence of experimental ADME data. For procurement purposes, the target compound's physicochemical profile is most appropriate for applications requiring a moderately lipophilic scaffold with hydrogen bond donor functionality, a combination not replicated by any single commercially available close analog.

Physicochemical Profile
Reported
MW 216; HBD=2; XLogP3 ~1.9. Contrasts with 6-phenyl (XLogP3 ~1.1) and N,N-dimethyl (XLogP3 ~2.5, HBD=0).
Unique profile combining moderate lipophilicity with full hydrogen-bond donor capacity.
Computed from PubChem/fragment methods; no experimental logP or solubility data.
drug-likeness Lipinski ADME physicochemical profiling

Recommended Research Applications


Probing Linker-Dependent Target Switching

The direct 6-aryl linkage of the target compound distinguishes it from the 6-benzyl (HEPT-type) and 6-arylthio (HPD-type) chemotypes that have established activity against distinct HIV-1 reverse transcriptase enzymatic functions. As demonstrated by the HEPT series (RT polymerase inhibition, E-EBU-dM IC₅₀ = 2.2 nM) [1] and the HPD series (RNase H inhibition, compound 13j IC₅₀ = 0.005 μM) [2], the linker atom/group identity fundamentally determines which RT active site is engaged. Laboratories investigating the RT polymerase/RNase H dual-targeting paradigm or seeking novel antiviral mechanisms can use the target compound as a structurally rigid comparator to probe the conformational and steric requirements for target discrimination within the pyrimidine-2,4-dione pharmacophore family. The compound's novel linker phenotype (direct C–C bond) may reveal binding modes inaccessible to the more flexible benzyl or thioether series.

Hydrophobic Binding Contributions in 6-Arylpyrimidine-diones

The classical work of Baker and Jordaan on 6-arylpyrimidines as dihydrofolic reductase inhibitors established that hydrophobic bonding by the C-6 phenyl substituent is the dominant energetic determinant of enzyme binding [3]. The target compound's 3,5-dimethylphenyl group provides enhanced hydrophobic surface area relative to the unsubstituted 6-phenyl analog (CAS 13345-09-0), enabling systematic investigation of the relationship between aryl substituent hydrophobicity and binding affinity. Research programs focused on DHFR, thymidylate synthase, or other folate pathway enzymes—where 6-arylpyrimidine-2,4-diones have precedent as inhibitors [3]—can employ this compound to quantify the incremental binding free energy contributed by the 3,5-dimethyl substitution and to evaluate whether this modification improves selectivity against human vs. pathogenic enzyme isoforms.

Free N–H Hydrogen-Bond Donor Scaffold

The target compound is one of the few 6-(3,5-dimethylphenyl)-substituted pyrimidine-2,4-diones retaining two free N–H groups (HBD = 2), as confirmed by its molecular formula C₁₂H₁₂N₂O₂ . This contrasts with the N1,N3-dimethylated analog (CAS 1345826-43-8, HBD = 0) and the N1-alkylated HEPT analogs (HBD = 1). The N–H groups serve as hydrogen bond donors and enable prototropic tautomerism that can affect both target recognition and physicochemical properties. Medicinal chemistry campaigns targeting enzymes or receptors with hydrogen bond acceptor-rich binding pockets (e.g., kinase hinge regions, protease active sites, or nucleic acid binding proteins) may find this scaffold particularly enabling. The free N–H positions also permit subsequent N-alkylation or N-acylation as a diversification strategy, offering synthetic tractability for parallel library synthesis.

Conformationally Constrained Probe for Docking Studies

The direct 6-aryl linkage in the target compound eliminates the rotatable bond present in 6-benzyl and 6-arylthio analogs, resulting in a more limited conformational ensemble [2]. This conformational restriction makes the compound an attractive probe molecule for computational chemistry studies, particularly molecular docking and molecular dynamics simulations, where sampling of the ligand torsional space is a significant source of uncertainty. The reduced rotameric complexity simplifies the interpretation of docking poses and binding free energy calculations. Computational groups investigating pyrimidine-2,4-dione binding to novel targets—including those identified through virtual screening—can use the target compound as a rigid reference ligand to establish baseline binding pose predictions before introducing the additional conformational degrees of freedom present in more flexible analogs.

Application
Selection Property
Validation Focus
RT polymerase/RNase H target switching probe
Conformationally restricted 6-aryl scaffold (direct C–C linkage)
Target engagement specificity: RT polymerase vs. RNase H activity assays
Hydrophobic binding contribution studies (DHFR/folate)
3,5-Dimethylphenyl group (enhanced lipophilicity vs. unsubstituted)
Hydrophobic binding increment (ΔG) in DHFR or folate enzyme models
Hydrogen-bond donor scaffold for medchem
Free N1–H/N3–H donors (HBD=2)
Hydrogen-bond dependent recognition; N-alkylation derivatization potential
Conformationally constrained docking probe
Zero rotatable bonds between core and aryl ring
Docking pose convergence; binding free energy calculations with rigid ligand
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